3,7-Dibromotropolone
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Overview
Description
3,7-Dibromotropolone is a derivative of tropolone, a non-benzenoid aromatic compound Tropolone derivatives are known for their unique structural properties and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromotropolone typically involves the bromination of tropolone. One common method includes the reaction of tropolone with bromine in the presence of a suitable solvent, such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibromotropolone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Mannich Reaction: Involves the use of formaldehyde and morpholine in methanol, with the reaction mixture heated to 70°C for 3 hours.
Bromination: Bromine in acetic acid at room temperature.
Major Products
3,7-Dibromo-5-morpholinomethyltropolone: Formed through the Mannich reaction.
5-Hydroxymethyl and 5-Formyltropolone Derivatives: Derived from further reactions of the Mannich product.
Scientific Research Applications
3,7-Dibromotropolone has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an antiviral agent, particularly in the search for new therapies against hepatitis C virus (HCV).
Materials Science: The unique electronic properties of tropolone derivatives make them candidates for use in organic electronics and other advanced materials.
Biological Studies: The compound’s antimicrobial properties have been studied, particularly its activity against certain bacterial pathogens.
Mechanism of Action
The mechanism of action of 3,7-Dibromotropolone involves its interaction with specific molecular targets. For example, in antiviral applications, it may inhibit viral enzymes or interfere with viral replication processes. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3,7-Dichlorotropolone: Similar in structure but with chlorine atoms instead of bromine.
3,5,7-Trichlorotropolone: Another chlorinated derivative with three chlorine atoms.
Tropolone: The parent compound without any halogen substitutions.
Uniqueness
3,7-Dibromotropolone is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine atoms, which can affect the compound’s interactions with biological targets and its overall chemical behavior .
Properties
CAS No. |
4636-41-3 |
---|---|
Molecular Formula |
C7H4Br2O2 |
Molecular Weight |
279.91 g/mol |
IUPAC Name |
3,7-dibromo-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H4Br2O2/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H,10,11) |
InChI Key |
RSXVFMVFPPBRGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=O)C(=C1)Br)O)Br |
Origin of Product |
United States |
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